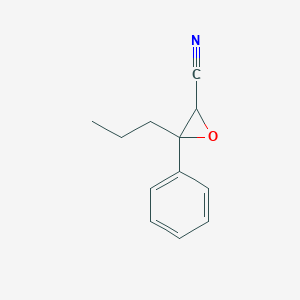

3-Phenyl-3-propyloxirane-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenyl-3-propyloxirane-2-carbonitrile is an organic compound with the molecular formula C₁₂H₁₃NO It is characterized by the presence of an oxirane ring, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-propyloxirane-2-carbonitrile typically involves the reaction of a phenyl-substituted epoxide with a nitrile compound under controlled conditions. One common method includes the use of phenylpropanol and cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process typically includes the purification of the final product using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-propyloxirane-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide, leading to the formation of azido derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

Substitution: Sodium azide in dimethyl sulfoxide at 60°C.

Major Products

Oxidation: Phenylpropanoic acid derivatives.

Reduction: Phenylpropylamine derivatives.

Substitution: Azido-phenylpropane derivatives.

Scientific Research Applications

3-Phenyl-3-propyloxirane-2-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-propyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This reactivity is exploited in biochemical assays and drug development to study enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

3-Phenyl-2-oxirane-2-carbonitrile: Similar structure but with different substitution patterns on the oxirane ring.

3-Phenyl-3-methyloxirane-2-carbonitrile: Contains a methyl group instead of a propyl group, leading to different chemical properties.

3-Phenyl-3-butoxirane-2-carbonitrile: Contains a butyl group, which affects its reactivity and applications.

Uniqueness

3-Phenyl-3-propyloxirane-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the phenyl group enhances its stability, while the nitrile group provides a site for further chemical modifications.

Biological Activity

3-Phenyl-3-propyloxirane-2-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxirane (epoxide) structure, which contributes to its reactivity and interaction with biological molecules. The compound's molecular formula is C12H13NO, and it features a phenyl group and a carbonitrile functional group that may influence its biological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells, with mechanisms involving the activation of caspases and the modulation of apoptotic pathways.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | >64 µg/mL | No significant activity |

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : The compound activates caspases, which are crucial for the execution phase of apoptosis in cells.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Membrane Disruption : The antimicrobial effects are likely due to the compound's ability to integrate into bacterial membranes, leading to increased permeability and eventual cell death.

Case Studies

A notable case study involved the administration of this compound in a murine model for breast cancer. The study reported a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

Study Summary

- Objective : Evaluate the efficacy of this compound in vivo.

- Methodology : Tumor-bearing mice were treated with varying doses of the compound.

- Results : A dose-dependent reduction in tumor volume was observed, alongside improved survival rates.

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-phenyl-3-propyloxirane-2-carbonitrile |

InChI |

InChI=1S/C12H13NO/c1-2-8-12(11(9-13)14-12)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 |

InChI Key |

OKGDMFPQEDSHQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(C(O1)C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.